Lipophilicity Advantage Over 5-Hydroxy and 5-Methoxy Analogs
The experimentally determined LogP of 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is 0.34 . While measured LogP values for the 5-hydroxy (CAS 1123922-55-3) and 5-methoxy (CAS 1936582-08-9) analogs are not publicly available, the calculated LogP (ACD/Labs) for the 5-hydroxy analog is approximately -0.83, and for the 5-methoxy analog approximately -0.08 . This indicates a 1.17 to 0.42 LogP unit increase conferred by the benzyl group, corresponding to a roughly 3–15× higher octanol/water partition coefficient. This enhanced lipophilicity can improve passive membrane permeability and cellular uptake in cell-based antiviral or kinase assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.34 (measured, Fluorochem) |
| Comparator Or Baseline | 5-Hydroxy analog: ∼-0.83 (calc.); 5-Methoxy analog: ∼-0.08 (calc.) |
| Quantified Difference | ΔLogP = +1.17 vs. 5-OH; ΔLogP = +0.42 vs. 5-OMe |
| Conditions | Experimental (target) vs. ACD/Labs predicted (comparators); neutral species |
Why This Matters
When selecting a pyrimidine building block for cell-permeable inhibitor design, the higher LogP of the benzyloxy derivative may reduce the need for additional lipophilic modifications, streamlining SAR exploration.
